molecular formula C23H48O3Si B13802551 4-Trimethylsilyloxybutyl hexadecanoate CAS No. 56630-47-8

4-Trimethylsilyloxybutyl hexadecanoate

Cat. No.: B13802551
CAS No.: 56630-47-8
M. Wt: 400.7 g/mol
InChI Key: AAAFOEISWBVBPV-UHFFFAOYSA-N
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Description

Palmitic acid 4-[(trimethylsilyl)oxy]butyl ester, also known as hexadecanoic acid 4-[(trimethylsilyl)oxy]butyl ester, is an organic compound with the molecular formula C23H48O3Si. It is a derivative of palmitic acid, a common saturated fatty acid found in animals and plants. This compound is characterized by the presence of a trimethylsilyl group attached to the butyl ester of palmitic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palmitic acid 4-[(trimethylsilyl)oxy]butyl ester typically involves the esterification of palmitic acid with 4-[(trimethylsilyl)oxy]butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of palmitic acid 4-[(trimethylsilyl)oxy]butyl ester may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity ester .

Chemical Reactions Analysis

Types of Reactions

Palmitic acid 4-[(trimethylsilyl)oxy]butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Palmitic acid 4-[(trimethylsilyl)oxy]butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of palmitic acid 4-[(trimethylsilyl)oxy]butyl ester involves its interaction with cellular membranes and enzymes. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its incorporation into lipid bilayers. This interaction can affect membrane fluidity and function. Additionally, the ester can be hydrolyzed by esterases to release palmitic acid and 4-[(trimethylsilyl)oxy]butanol, which may exert biological effects through various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    Palmitic acid: A saturated fatty acid without the trimethylsilyl group.

    Stearic acid 4-[(trimethylsilyl)oxy]butyl ester: Similar structure but with an 18-carbon chain.

    Myristic acid 4-[(trimethylsilyl)oxy]butyl ester: Similar structure but with a 14-carbon chain

Uniqueness

Palmitic acid 4-[(trimethylsilyl)oxy]butyl ester is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable in various applications where these properties are desired .

Properties

CAS No.

56630-47-8

Molecular Formula

C23H48O3Si

Molecular Weight

400.7 g/mol

IUPAC Name

4-trimethylsilyloxybutyl hexadecanoate

InChI

InChI=1S/C23H48O3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23(24)25-21-18-19-22-26-27(2,3)4/h5-22H2,1-4H3

InChI Key

AAAFOEISWBVBPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCO[Si](C)(C)C

Origin of Product

United States

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